Diphenyl-2,2',4,4',6,6'-D6-amine
Overview
Description
Diphenyl-2,2’,4,4’,6,6’-D6-amine is a deuterated derivative of diphenylamine, where six hydrogen atoms are replaced by deuterium atoms. This compound is known for its stability and is used in various scientific research fields due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl-2,2’,4,4’,6,6’-D6-amine typically involves the deuteration of diphenylamine. This process can be achieved through catalytic exchange reactions where hydrogen atoms are replaced by deuterium atoms using deuterium gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of Diphenyl-2,2’,4,4’,6,6’-D6-amine follows similar principles but on a larger scale. The process involves the use of high-pressure deuterium gas and a suitable catalyst to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diphenyl-2,2’,4,4’,6,6’-D6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the deuterium atoms remain intact.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, reduced amines from reduction, and substituted aromatic compounds from substitution reactions .
Scientific Research Applications
Diphenyl-2,2’,4,4’,6,6’-D6-amine has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for tracing and studying reaction mechanisms.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential in drug development, particularly in understanding pharmacokinetics and metabolic pathways.
Industry: Utilized in the production of dyes, pharmaceuticals, and other organic compounds
Mechanism of Action
The mechanism of action of Diphenyl-2,2’,4,4’,6,6’-D6-amine involves its interaction with molecular targets and pathways similar to its non-deuterated counterpart. The presence of deuterium atoms can influence the compound’s pharmacokinetic and metabolic profiles, potentially leading to altered absorption, distribution, metabolism, and excretion properties.
Comparison with Similar Compounds
Similar Compounds
Diphenylamine: The non-deuterated form, commonly used in similar applications but lacks the stability provided by deuterium.
Diphenyl-2,2’,4,4’,6,6’-methylamine-d6: Another deuterated derivative with similar properties but different substitution patterns.
Uniqueness
Diphenyl-2,2’,4,4’,6,6’-D6-amine is unique due to its high stability and the presence of deuterium atoms, which make it an excellent candidate for studies requiring stable isotope labeling. Its applications in various fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
2,4,6-trideuterio-N-(2,4,6-trideuteriophenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10,13H/i1D,2D,7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBHHRLKUKUOEG-MWJWXFQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)[2H])NC2=C(C=C(C=C2[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.